

# Nemifitide Ditfa Shows Dose-Dependent Efficacy in Major Depressive Disorder Trials

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Compound of Interest		
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New analyses of clinical trial data on **Nemifitide ditfa**, a novel pentapeptide antidepressant, reveal a dose-dependent effect in patients with major depressive disorder (MDD), with the 45 mg/d dose demonstrating statistically significant superiority over placebo in reducing depressive symptoms. These findings, primarily from a key 6-week, double-blind, multicenter, placebo-controlled study, provide valuable insights for researchers and drug development professionals in the ongoing search for new antidepressant therapies.

**Nemifitide ditfa**, an analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1), has been investigated for its potential as a rapid-acting antidepressant. The primary route of administration in these trials was subcutaneous injection.

## **Summary of Key Clinical Trial Findings**

A pivotal proof-of-principle study randomized 81 outpatients with MDD (diagnosed by DSM-IV criteria) to receive daily subcutaneous injections of 30 mg of nemifitide, 45 mg of nemifitide, or placebo for two 5-day cycles over two weeks, followed by a 4-week follow-up period.[1][2] The primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS), a standard measure of depressive symptom severity. Secondary measures included the 17-item Hamilton Depression Rating Scale (HAM-D17) and the Clinical Global Impression (CGI) scale.

Quantitative Efficacy Data



The 45 mg/d dose of nemifitide demonstrated a statistically significant improvement in MADRS scores compared to placebo at the time of peak effect, which occurred one week after the end of the 2-week treatment period.[1][2] While the 30 mg/d dose showed a numerical advantage over placebo, it did not reach statistical significance.[1]

A post-hoc analysis of the data revealed a more pronounced effect in patients with more severe depression at the start of the trial. In patients with a baseline HAM-D17 score greater than 22, both the 30 mg/d and 45 mg/d doses of nemifitide showed a statistically significant separation from placebo in the percentage of responders.[1][2] For patients with a baseline HAM-D17 score of 22 or less, no significant difference was observed between the nemifitide groups and placebo.[1][2]

Table 1: Patient Demographics and Baseline Characteristics (Intention-to-Treat Population)

Characteristic	Nemifitide 30 mg/d (n=29)	Nemifitide 45 mg/d (n=26)	Placebo (n=26)
Age (years), mean (SD)	42.8 (11.5)	43.5 (10.5)	44.2 (11.3)
Sex (% female)	62.1	65.4	61.5
Baseline MADRS score, mean (SD)	30.1 (4.4)	30.7 (4.6)	30.5 (4.8)
Baseline HAM-D17 score, mean (SD)	22.8 (3.1)	23.3 (3.3)	22.9 (3.2)

Table 2: Efficacy Outcomes - Change from Baseline in Depression Scores



Outcome Measure	Nemifitide 30 mg/d	Nemifitide 45 mg/d	Placebo
MADRS Mean Change from Baseline at Peak Effect (Day 22)	-11.8	-13.5*	-8.7
HAM-D17 Mean Change from Baseline at Peak Effect (Day 22)	-8.9	-10.2	-7.1

<sup>\*</sup> p < 0.05 vs. Placebo

Table 3: Responder and Remission Rates at Peak Effect (Day 22)

Outcome	Nemifitide 30 mg/d	Nemifitide 45 mg/d	Placebo
Response Rate (>50% reduction in MADRS)	50.0%	53.8%	40.0%
Remission Rate (MADRS ≤ 9)	17.9%	23.1%	20.0%

Note: Response and remission rates for the overall population are presented; statistical significance for these rates was primarily observed in the subgroup of more severely depressed patients.

#### **Experimental Protocols**

Key Placebo-Controlled Trial Methodology

- Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[1][2]
- Participants: Male and female outpatients, aged 18-65 years, meeting DSM-IV criteria for a major depressive episode. A baseline MADRS score of ≥ 25 was required.



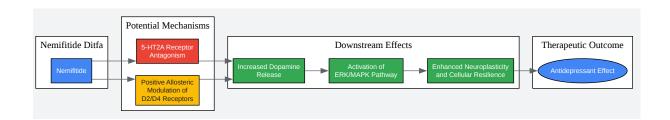
- Treatment:
  - Nemifitide ditfa 30 mg/d, administered subcutaneously.
  - Nemifitide ditfa 45 mg/d, administered subcutaneously.
  - Placebo, administered subcutaneously.
  - Treatment was administered once daily for 5 consecutive days per week for 2 weeks.
- Primary Outcome Measure: Change from baseline in the total MADRS score.[1][2]
- Secondary Outcome Measures: Change from baseline in the HAM-D17 score, CGI-Severity, and CGI-Improvement scores.[1][2]
- Statistical Analysis: The primary efficacy analysis was performed on the intention-to-treat (ITT) population using a last-observation-carried-forward (LOCF) approach.

### **Proposed Mechanism of Action**

The precise mechanism of action of nemifitide is not fully elucidated but is thought to be multifactorial, leveraging its similarity to melanocyte-inhibiting factor (MIF-1). The proposed pathways include:

- Dopamine Receptor Modulation: Nemifitide is a positive allosteric modulator of D2 and D4 dopamine receptors. This modulation is believed to enhance dopaminergic transmission, which is often dysregulated in depression. This can lead to the activation of downstream signaling cascades, including the ERK/MAPK pathway, which is involved in neuroplasticity and cellular resilience.
- Serotonin 2A (5-HT2A) Receptor Antagonism: Nemifitide acts as an antagonist at 5-HT2A receptors. Blockade of these receptors is a known mechanism of action for some antidepressant and atypical antipsychotic medications. This antagonism can lead to an increase in downstream dopamine release in key brain regions like the prefrontal cortex and striatum, contributing to its antidepressant effects.





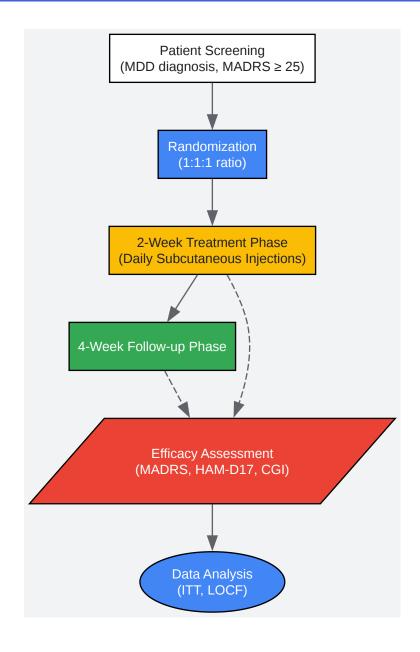
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Caption: Proposed mechanism of action for Nemifitide ditfa.

## **Experimental Workflow**

The clinical trial followed a structured workflow from patient screening to the final analysis of efficacy and safety data.





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Caption: Workflow of the pivotal placebo-controlled trial.

In conclusion, **Nemifitide ditfa**, particularly at a dose of 45 mg/d, has shown promise as a potential treatment for major depressive disorder, with a notable effect in more severely depressed individuals. Further research is warranted to fully elucidate its efficacy, safety profile, and precise mechanism of action.



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